

Selonsertib vs. SRT-015: A Comparative Guide for In Vivo Research

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Compound of Interest

Compound Name: ASK1-IN-1

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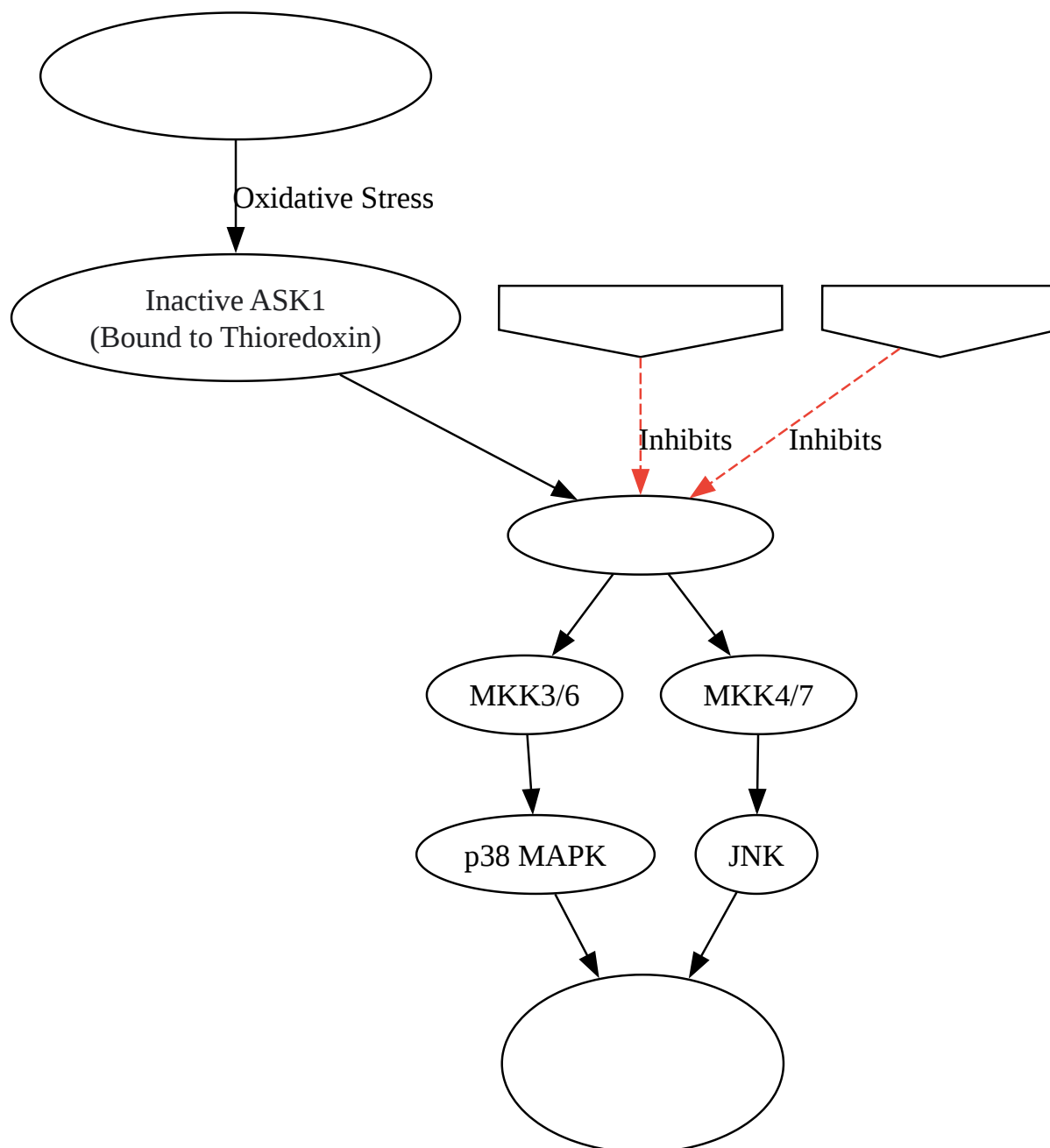
This guide provides a detailed comparison of two apoptosis signal-regulating kinase 1 (ASK1) inhibitors, Selonsertib (GS-4997) and SRT-015, for in vivo studies, particularly in the context of liver diseases such as non-alcoholic steatohepatitis (NASH). The information is compiled from publicly available preclinical data, conference proceedings, and press releases.

Executive Summary

Selonsertib, a first-generation ASK1 inhibitor developed by Gilead Sciences, failed to meet its primary endpoints in Phase 3 clinical trials for NASH. In contrast, SRT-015, a second-generation, liver-selective ASK1 inhibitor from Seal Rock Therapeutics, has demonstrated superior efficacy in preclinical head-to-head studies.^{[1][2][3][4]} Preclinical data suggests that while both compounds can inhibit ASK1, SRT-015 shows more robust anti-fibrotic, anti-inflammatory, and anti-apoptotic activity in a key disease model of NASH.^{[1][2]}

Mechanism of Action: ASK1 Inhibition

Both Selonsertib and SRT-015 are small molecule inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).^{[5][6]} ASK1 is a key signaling molecule activated by cellular stressors like reactive oxygen species (ROS), which in turn activates downstream pathways, including the p38 and JNK signaling cascades.^[7] These pathways are implicated in promoting inflammation, apoptosis, and fibrosis. By inhibiting ASK1, both drugs aim to mitigate these pathological processes.^{[5][6][7]}



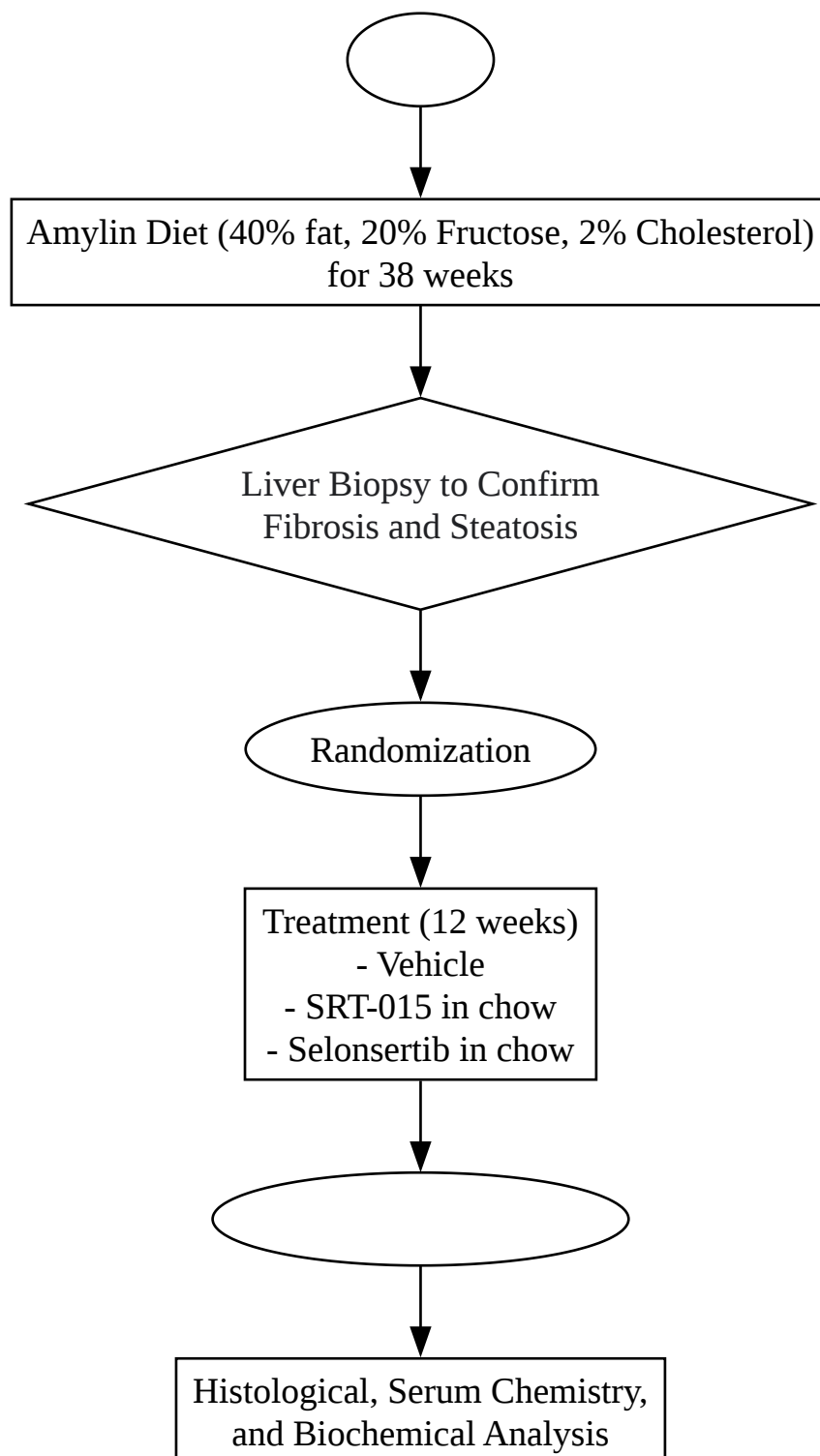
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Head-to-Head In Vivo Comparison: Gubra DIO-NASH Mouse Model

The most direct comparison between SRT-015 and Selonsertib comes from studies in the Gubra diet-induced obesity (DIO) NASH mouse model, a well-regarded preclinical model that

mimics human NASH progression.

Experimental Workflow



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Quantitative Data Summary

| Parameter | Vehicle | Selonsertib (Clinically Relevant Dose) | SRT-015 |
|--------------------|-----------|--|--------------------------------|
| Liver Fibrosis | No Change | No Significant Effect | Significantly Reduced[1][2] |
| Liver Steatosis | No Change | No Significant Effect | Significantly Reduced[1][2] |
| Liver Inflammation | No Change | No Significant Effect | Significantly Reduced[1][2] |
| Plasma ALT | Elevated | Modest, Non- Significant Reduction | Significantly Reduced[8] |
| Plasma AST | Elevated | Reduced | Significantly Reduced[8] |

Note: This table is a summary of findings reported in conference presentations and press releases. Detailed quantitative values were not consistently provided in the publicly available materials.

Key Findings

In the therapeutic Gubra DIO-NASH mouse model, 12 weeks of treatment with SRT-015 resulted in significant improvements in key drivers of NASH, including a reduction in liver fibrosis, steatosis, and inflammation.[1][2] In contrast, Selonsertib, administered at a dose equivalent to that used in clinical trials, showed no significant effects on these parameters.[1][2] Furthermore, SRT-015 treatment led to a significant decrease in plasma ALT and AST levels, while Selonsertib had a more modest effect on AST and no significant impact on ALT.[8]

Interestingly, in a model of acute liver injury induced by acetaminophen (APAP), both SRT-015 and Selonsertib were shown to be effective in reducing hepatocyte injury.[3] This suggests that the differences in efficacy observed in the chronic NASH model may be related to the specific pathological mechanisms of chronic liver disease. One hypothesis put forward by Seal Rock

Therapeutics is that in the Gubra NASH model, the mitochondrial ASK1 cascade is activated, which is robustly suppressed by SRT-015 but not by Selonsertib.[2]

Individual In Vivo Studies

Selonsertib in DMN-Induced Liver Fibrosis (Rat Model)

A study investigated the effect of Selonsertib in a dimethylnitrosamine (DMN)-induced liver fibrosis model in rats.

- Experimental Protocol:
 - Animal Model: Male Sprague-Dawley rats.
 - Induction of Fibrosis: Intraperitoneal injections of DMN (10 mg/kg) three times a week for three weeks.
 - Treatment: Selonsertib (10 or 50 mg/kg) or vehicle (0.5% methylcellulose) was administered orally five times a week for three weeks.
 - Assessments: Liver histology (H&E and Picro-Sirius Red staining), body and liver weight, and expression of fibrosis-related proteins (α -SMA, fibronectin, collagen type I).
- Results: Treatment with Selonsertib significantly alleviated DMN-induced liver fibrosis. It reduced collagen deposition and the expression of extracellular matrix components like α -smooth muscle actin (α -SMA), fibronectin, and collagen type I in the liver.

SRT-015 in Acute Liver Injury Models (Mouse Models)

SRT-015 has been evaluated in models of acute liver injury.

- Acetaminophen (APAP)-Induced Liver Injury:
 - Experimental Protocol: C57BL/6 mice were administered a toxic dose of APAP. One hour later, SRT-015 was administered orally. Serum ALT and AST were measured after 6 hours.
 - Results: SRT-015 dose-dependently decreased serum ALT and AST levels, indicating a reduction in liver injury.

- Galactosamine/LPS-Induced Liver Injury:
 - Experimental Protocol: Mice were challenged with D-galactosamine and lipopolysaccharide (LPS) to induce liver injury and systemic inflammation. SRT-015 was administered intravenously after the challenge.
 - Results: Intravenous administration of SRT-015 significantly decreased ALT and AST levels and reduced circulating pro-inflammatory cytokines.[9]

Conclusion

Based on the available preclinical data, SRT-015 demonstrates a more promising efficacy profile for the treatment of NASH in a relevant in vivo model compared to Selonsertib. The head-to-head comparison in the Gubra DIO-NASH mouse model suggests that SRT-015 has superior anti-fibrotic, anti-steatotic, and anti-inflammatory effects. While both drugs are effective in an acute liver injury model, the superior performance of SRT-015 in a chronic disease model, coupled with the clinical trial failures of Selonsertib, positions SRT-015 as a more compelling candidate for further development for chronic liver diseases like NASH. Researchers should consider these findings when selecting an ASK1 inhibitor for their in vivo studies. It is important to note that the detailed protocols for the direct comparative studies are not yet available in peer-reviewed publications and the current information is based on conference presentations and other announcements from the developing company.

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